

# Application Notes and Protocols for Atazanavir Analysis in Hair

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## Compound of Interest

Compound Name: Atazanavir-d5

Cat. No.: B15557761

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These application notes provide a detailed overview of validated methods for the sample preparation and analysis of Atazanavir (ATV), an antiretroviral protease inhibitor, in human hair samples. The protocols are intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and adherence assessment in HIV treatment.

## Introduction

Analysis of drug concentrations in hair offers a significant advantage over traditional matrices like blood or urine by providing a long-term cumulative record of drug exposure. This is particularly valuable for monitoring adherence to chronic therapies such as HIV treatment. Atazanavir is a key component of many antiretroviral therapy (ART) regimens. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Atazanavir in hair.<sup>[1][2]</sup>

The primary challenge in hair analysis lies in the efficient extraction of the analyte from the keratinized matrix.<sup>[1]</sup> The protocol described herein has been optimized for high extraction efficiency and sensitivity.<sup>[1]</sup>

## Quantitative Data Summary

The following table summarizes the performance characteristics of the validated method for Atazanavir analysis in hair.

Parameter	Result
Linearity Range	0.0500 - 20.0 ng/mg
Correlation Coefficient (r)	> 0.99
Lower Limit of Quantification (LLOQ)	0.05 ng/mg[3]
Inter-day Accuracy (%)	-1.33 to 4.00
Intra-day Accuracy (%)	-14.6 to 8.00
Inter-day Precision (%CV)	3.13 to 10.8
Intra-day Precision (%CV)	1.75 to 6.31
Overall Extraction Efficiency (%)	> 95
Recovery (%)	Within 30% difference across QCs

## Experimental Protocols

This section details the materials and procedures for the sample preparation and analysis of Atazanavir in hair.

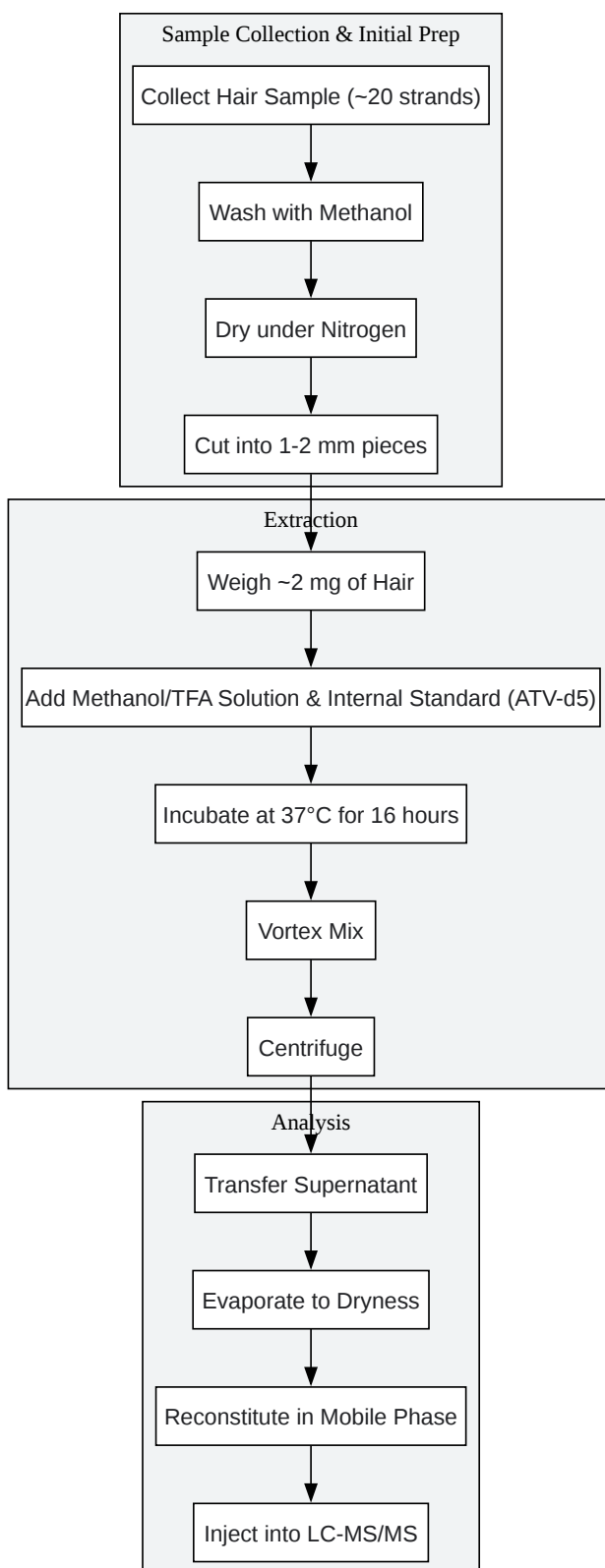
## Materials and Reagents

- Atazanavir (ATV) reference standard
- **Atazanavir-d5** (ATV-d5) internal standard (IS)
- Methanol (MeOH), HPLC grade
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Acetic acid, glacial
- Ammonium acetate
- Trifluoroacetic acid (TFA)

- Blank human hair
- Borosilicate glass test tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- LC-MS/MS system (e.g., Shimadzu Prominence UFLCXR system coupled to an API 5000 triple quadrupole mass spectrometer)
- Reversed-phase C18 column (e.g., BDS C-18, 5  $\mu$ m, 4.6  $\times$  100 mm)

## Sample Preparation Workflow

The following diagram illustrates the overall workflow for the preparation of hair samples for Atazanavir analysis.



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Caption: Workflow for Atazanavir Extraction from Hair.

## Detailed Protocol

### 1. Hair Sample Decontamination and Preparation

- Wash the hair sample twice with methanol to remove external contaminants.
- Dry the washed hair sample under a stream of nitrogen gas at 50°C.
- Cut the dried hair into small pieces (1–2 mm).
- Accurately weigh approximately 2 mg of the cut hair into a borosilicate glass test tube.

### 2. Extraction

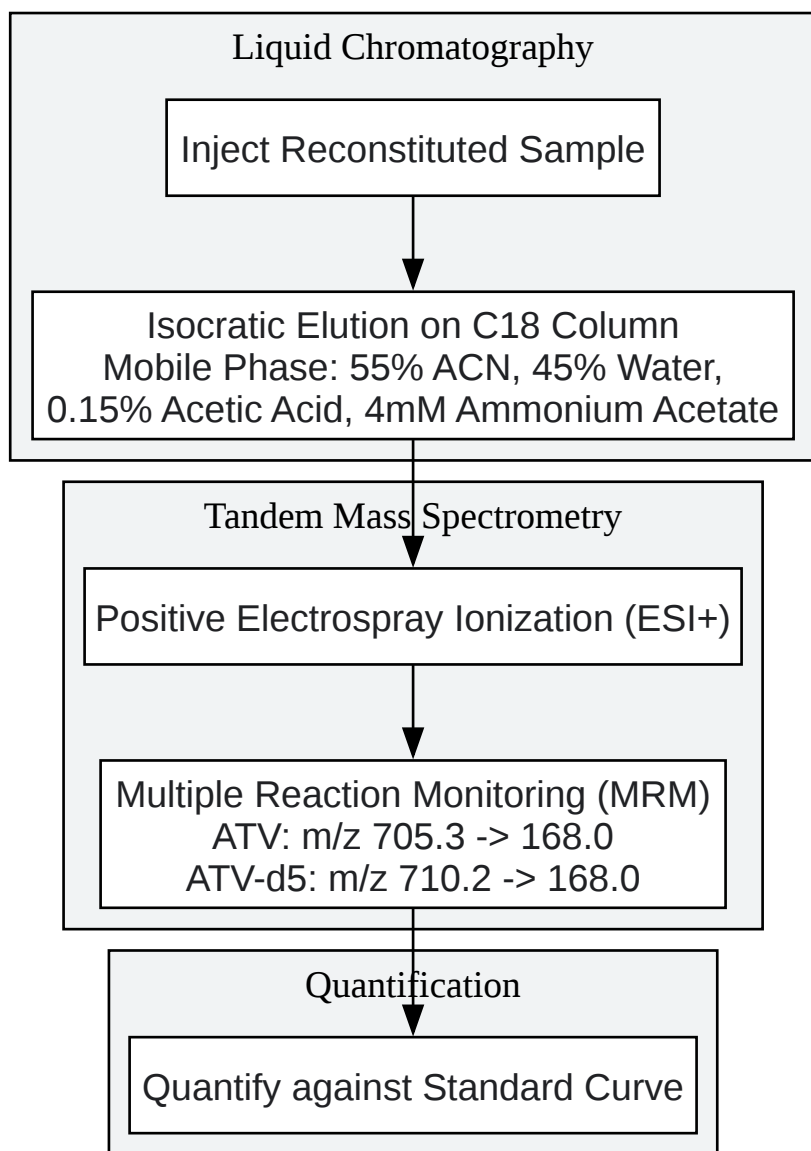
- To each tube containing the weighed hair, add the extraction solution consisting of methanol and trifluoroacetic acid (TFA).
- Add the internal standard (ATV-d5) to each sample, except for the blank matrix samples.
- Incubate the samples at 37°C for 16 hours.
- After incubation, vortex the tubes for 2 minutes.
- Centrifuge the tubes to pellet the hair debris.

### 3. Final Sample Preparation for LC-MS/MS Analysis

- Carefully transfer the supernatant to a new clean tube.
- Evaporate the supernatant to dryness under a stream of nitrogen gas at 50°C.
- Reconstitute the dried residue in the mobile phase.
- Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

## LC-MS/MS Analysis

The following diagram outlines the key steps in the analytical phase.



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Caption: LC-MS/MS Analysis Workflow for Atazanavir.

LC-MS/MS Conditions:

- Column: BDS C-18, 5  $\mu$ m, 4.6  $\times$  100 mm
- Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate
- Flow Rate: 0.8 mL/min

- Injection Volume: 2  $\mu$ L
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
  - ATV Transition: MH+ m/z 705.3  $\rightarrow$  m/z 168.0
  - ATV-d5 Transition: MH+ m/z 710.2  $\rightarrow$  m/z 168.0

## Validation and Quality Control

For accurate and reliable results, the method should be validated according to regulatory guidelines (e.g., FDA bioanalytical method validation guidelines). This includes assessing specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the validity of the results.

## Conclusion

The described sample preparation and LC-MS/MS method provides a highly sensitive, specific, and reproducible approach for the quantification of Atazanavir in human hair. This methodology is a valuable tool for therapeutic drug monitoring and assessing long-term adherence to Atazanavir-based antiretroviral therapies. The use of a stable isotope-labeled internal standard and optimized extraction procedures ensures high accuracy and precision.

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## References

- 1. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

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